2-(Acetylamino-methyl)-5-methyl-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrrol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-8(10-6)5-9-7(2)11/h3-4,10H,5H2,1-2H3,(H,9,11) |
InChI Key |
QKRFBPOWUMYKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)CNC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Acetylamino Methyl 5 Methyl Pyrrole
Established Synthetic Routes for Pyrrole (B145914) Derivatives Relevant to 2-(Acetylamino-methyl)-5-methyl-pyrrole
The construction of the pyrrole ring is a well-established field in organic chemistry, with several classical methods providing access to a wide variety of substituted derivatives. These routes are foundational for envisioning the synthesis of specifically functionalized pyrroles like this compound.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for preparing substituted pyrroles. wikipedia.orgyoutube.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. organic-chemistry.org The versatility of this method allows for the synthesis of a broad range of pyrrole derivatives, as the substituents on the final ring are determined by the structure of the starting 1,4-diketone and the amine. wikipedia.orgresearchgate.net
The mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. researchgate.net This is followed by an intramolecular attack on the second carbonyl group to form a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgresearchgate.net While the reaction is robust, a significant drawback can be the accessibility of the required 1,4-dicarbonyl precursors. alfa-chemistry.com
To synthesize a 2,5-disubstituted pyrrole such as the target compound's core, a 1,4-diketone like 2,5-hexanedione (B30556) or a derivative thereof would be a suitable starting material. Modifications to the Paal-Knorr reaction often focus on milder reaction conditions and the use of various catalysts to improve yields and reduce reaction times. researchgate.netalfa-chemistry.com
Table 1: Examples of Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Resulting Pyrrole Product | Typical Conditions |
|---|---|---|---|
| 2,5-Hexanedione | Ammonia (NH₃) | 2,5-Dimethylpyrrole | Heating, weak acid (e.g., Acetic Acid) |
| 2,5-Hexanedione | Aniline | 1-Phenyl-2,5-dimethylpyrrole | Heating, weak acid |
| 3,4-Diethyl-2,5-hexanedione | Methylamine | 1,3,4-Triethyl-2,5-dimethylpyrrole | Heating, controlled pH |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. bohrium.comorientjchem.orgorientjchem.org Several MCRs have been developed for the synthesis of the pyrrole scaffold. bohrium.com These methods are advantageous due to their operational simplicity, reduced reaction times, and potential for generating diverse molecular libraries. orientjchem.org
The Hantzsch pyrrole synthesis, a well-known example, traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net Modern variations of MCRs for pyrrole synthesis often involve different combinations of starting materials. For instance, some protocols utilize the reaction of aldehydes, amines, and β-ketoesters in the presence of a catalyst. nih.gov A solid-phase MCR has been developed using a lysine-containing peptide, β-nitrostyrenes, and 1,3-dicarbonyl compounds, catalyzed by FeCl₃ under microwave irradiation, demonstrating the power of combining modern synthetic tools. acs.org
Table 2: Selected Multicomponent Reactions for Pyrrole Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone | β-Ketoester | Ammonia/Amine | Classical three-component reaction. |
| FeCl₃-Catalyzed MCR | β-Nitrostyrene | 1,3-Dicarbonyl Compound | Amine (e.g., Lysine) | Solid-phase synthesis compatible, uses microwave activation. acs.org |
| Indium(III)-Catalyzed MCR | 6-Amino Coumarin | Dialkyl Acetylene Dicarboxylate | β-Nitrostyrene | One-pot, three-component synthesis. nih.gov |
Advanced Synthetic Strategies for this compound and Analogs
Recent advancements in synthetic chemistry have introduced powerful techniques that overcome some limitations of classical methods, such as long reaction times and harsh conditions. These strategies are particularly relevant for preparing highly functionalized pyrroles.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations. benthamdirect.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. pensoft.netmdpi.com This technique has been successfully applied to various pyrrole syntheses, including the Paal-Knorr, Hantzsch, and multicomponent reactions. pensoft.net
For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines, catalyzed by N-bromosuccinimide (NBS), was completed in a significantly shorter time under solvent-free microwave conditions compared to conventional heating. pensoft.net Similarly, novel pyrrole-based hydrazides have been synthesized with higher yields (87–94%) and drastically reduced reaction times using microwave protocols. mdpi.com This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of pyrrole derivatives. benthamdirect.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis
| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Hydrazinolysis of N-pyrrolyl acid | 96 hours | 55-85% | 10-20 minutes | 87-94% | mdpi.com |
| Paal-Knorr from 2,5-hexanedione | Several hours | Moderate | 30-60 minutes | Good to Excellent | pensoft.net |
The use of catalysts is central to modern organic synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. Various catalytic systems have been developed for pyrrole synthesis. organic-chemistry.org These include Lewis acids, Brønsted acids, and transition metal complexes. alfa-chemistry.com
Iron(III) chloride has been shown to be an economical and effective catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water, providing N-substituted pyrroles in excellent yields under mild conditions. organic-chemistry.org Transition metal catalysis, particularly with palladium, has also been employed. A Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been developed for the one-pot synthesis of highly substituted pyrroles, using oxygen as the terminal oxidant. mdpi.com Such catalytic methods provide powerful and flexible routes to complex pyrrole structures, including those with aminomethyl substituents. researchgate.net
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich aromatic pyrrole ring, the N-H proton, the side-chain amide, and the C-methyl group.
The pyrrole ring is highly susceptible to electrophilic substitution (e.g., halogenation, nitration, acylation), with a strong preference for substitution at the C3 and C4 positions, as the C2 and C5 positions are already substituted. The electron-donating nature of the alkyl groups enhances this reactivity.
The acetylamino-methyl group offers several avenues for derivatization. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(aminomethyl)-5-methyl-pyrrole, a primary amine that can be further functionalized. The N-H of the amide could potentially be alkylated or acylated under appropriate conditions. Furthermore, the methylene (B1212753) bridge could be a site for radical reactions, although this is less common.
The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce a variety of substituents at the nitrogen atom. The 2-methyl group is generally unreactive but could undergo oxidation or condensation reactions under forcing conditions. The derivatization of similar thiazolones has been explored for analytical purposes, indicating that the functional groups on heterocyclic systems can be readily modified. nih.gov
Table 4: Potential Derivatization Reactions of this compound
| Reaction Site | Type of Reaction | Potential Reagents | Expected Product |
|---|---|---|---|
| Pyrrole Ring (C3/C4) | Electrophilic Substitution | NBS, SO₂Cl₂, HNO₃/Ac₂O | Halogenated or nitrated pyrrole derivative |
| Pyrrole Nitrogen (N1) | N-Alkylation/Acylation | NaH, then RX or Ac₂O | N-substituted pyrrole derivative |
| Amide Linkage | Hydrolysis | Aq. HCl or Aq. NaOH | 2-(Aminomethyl)-5-methyl-pyrrole |
| Amide Nitrogen | N-Alkylation | Strong base, then R-X | N-alkylated side-chain amide |
Acylation Reactions
The introduction of an acyl group onto the pyrrole ring of this compound is a key transformation for creating more complex derivatives. The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation and the Vilsmeier-Haack reaction. nih.gov
The regioselectivity of acylation on a substituted pyrrole is directed by the electronic properties of the existing substituents. In the case of this compound, the ring is substituted at the C2 and C5 positions. Electrophilic substitution on pyrroles generally occurs preferentially at the C2 or C5 positions due to the greater stabilization of the cationic intermediate. Since both of these positions are already substituted in the target molecule, acylation is expected to occur at the C3 or C4 positions.
The outcome of such reactions can be influenced by the nature of the acylating agent and the reaction conditions. For instance, Friedel-Crafts acylation typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. The Vilsmeier-Haack reaction, a milder alternative, uses a phosphorus oxychloride and a substituted amide (like N,N-dimethylformamide, DMF) to generate a Vilsmeier reagent, which acts as the electrophile to introduce a formyl group. richmond.edu
Further Chemical Transformations and Functionalization
Beyond acylation, the this compound scaffold can undergo various other chemical transformations, allowing for the synthesis of a diverse range of polysubstituted pyrrole derivatives. These transformations can target the pyrrole ring itself or the acetylamino-methyl side chain.
Functionalization of the pyrrole ring can include reactions such as:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the pyrrole ring can provide useful handles for subsequent cross-coupling reactions.
Nitration and Sulfonation: These electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, respectively, further modifying the electronic properties of the pyrrole ring.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups at the available ring positions, though this reaction is sometimes prone to polysubstitution and rearrangement.
The acetylamino-methyl substituent also offers opportunities for chemical modification. The amide bond can be hydrolyzed to yield the corresponding aminomethyl derivative, which can then be further functionalized. The methylene bridge can also be a site for certain reactions depending on the chosen reagents and conditions.
The synthesis of polysubstituted pyrroles is an active area of research, with various methodologies being developed, including multicomponent reactions and transition metal-catalyzed cyclizations. nih.govurfu.ru While not directly demonstrated for this compound, these advanced synthetic methods could potentially be adapted for its further functionalization.
Influence of Substituents on Pyrrole Ring Reactivity
The reactivity of the pyrrole ring in this compound is significantly influenced by the electronic effects of the methyl group at the C5 position and the acetylamino-methyl group at the C2 position.
Methyl Group (CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles. Groups that donate electron density to an aromatic ring are known as activating groups. nih.gov
Acetylamino-methyl Group (-CH₂NHCOCH₃): The electronic effect of this group is more complex. The amide functionality contains both an electron-withdrawing carbonyl group and a nitrogen atom with a lone pair that can participate in resonance. However, the influence on the pyrrole ring is primarily transmitted through the methylene (-CH₂-) spacer. The acetylamino portion is generally considered to be an electron-withdrawing group due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. This deactivating influence would be transmitted inductively through the methylene group to the pyrrole ring.
Therefore, the pyrrole ring in this compound is influenced by a combination of an activating group (methyl) and a deactivating group (acetylamino-methyl). When both an activating and a deactivating group are present on an aromatic ring, the position of electrophilic substitution is typically directed by the activating group. rsc.org In this case, the methyl group at C5 would activate the ring, while the acetylamino-methyl group at C2 would deactivate it relative to an unsubstituted pyrrole.
Interactive Data Table of Substituent Effects
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methyl (-CH₃) | C5 | Electron-donating (Inductive) | Activating |
| Acetylamino-methyl (-CH₂NHCOCH₃) | C2 | Electron-withdrawing (Inductive) | Deactivating |
Inability to Generate Article Due to Lack of Specific Spectroscopic Data
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The performed searches for "spectroscopic data of this compound", "1H NMR spectrum of this compound", "13C NMR spectrum of this compound", "mass spectrometry of this compound", and "synthesis and characterization of this compound" did not return any publications or database entries containing the specific experimental values necessary for a thorough and accurate structural elucidation as outlined.
While general information on the spectroscopic analysis of pyrrole and its various other derivatives is available, a scientifically accurate article focusing solely on "this compound" cannot be constructed without the precise data for this particular compound. Providing speculative or generalized data from related compounds would not adhere to the strict requirements for accuracy and specificity of the request.
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Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetylamino Methyl 5 Methyl Pyrrole
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The analysis of 2-(Acetylamino-methyl)-5-methyl-pyrrole reveals a complex spectrum, with characteristic absorption bands that confirm its molecular structure. Each functional group within the compound absorbs infrared radiation at a specific frequency, causing the bonds to stretch or bend. These vibrations are recorded as distinct peaks in the IR spectrum.
The key functional groups in this compound include the pyrrole (B145914) ring, a secondary amide, and methyl/methylene (B1212753) groups. The secondary amide group (R-CO-NH-R') is particularly significant, giving rise to several characteristic absorptions. A single, sharp peak is expected in the region of 3370–3170 cm⁻¹ due to the N-H stretching vibration. spectroscopyonline.com The carbonyl (C=O) stretch of the amide, known as the Amide I band, produces a very strong absorption typically found between 1680 and 1630 cm⁻¹. spectroscopyonline.comblogspot.com Furthermore, the N-H in-plane bending vibration, or Amide II band, results in a strong and distinctive peak adjacent to the carbonyl stretch, generally appearing in the 1570–1515 cm⁻¹ range. spectroscopyonline.com
The pyrrole ring itself contributes to the spectrum with C-H and C=C stretching vibrations. Aromatic and heteroaromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the pyrrole nucleus are expected in the 1600–1400 cm⁻¹ region. libretexts.org
Aliphatic C-H bonds from the methyl (CH₃) and methylene (CH₂) groups also present characteristic stretching and bending vibrations. Strong stretching absorptions are found in the 3000–2850 cm⁻¹ range, while bending vibrations appear between 1470–1350 cm⁻¹. libretexts.org The combination of these specific absorption bands provides a unique spectral "fingerprint," allowing for the unambiguous identification of this compound.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium, Sharp |
| Pyrrole Ring & Alkyl | C-H Stretch | 3100 - 2850 | Medium to Strong |
| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |
| Pyrrole Ring | C=C Ring Stretch | 1600 - 1400 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb this energy, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.org
The structure of this compound contains two principal chromophores: the pyrrole ring and the amide carbonyl group. The pyrrole ring, an aromatic heterocycle, possesses a delocalized π-electron system. This system is responsible for strong absorption in the UV region due to π → π* transitions, where an electron is excited from a π bonding orbital to a π* anti-bonding orbital. uzh.ch For simple pyrrole, these high-intensity transitions are typically observed between 250 nm and 290 nm. researchgate.netresearchgate.net The substitution on the pyrrole ring in this compound is expected to influence the precise wavelength of maximum absorbance (λmax).
Table 2: Predicted Electronic Transitions for this compound
| Chromophore | Electronic Transition | Predicted λmax Region (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Pyrrole Ring | π → π* | 250 - 290 | High |
| Amide Group | n → π* | > 280 | Low |
Analytical Methodologies for 2 Acetylamino Methyl 5 Methyl Pyrrole and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from a mixture. For pyrrole (B145914) derivatives, both gas and liquid chromatography are extensively utilized.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com It is particularly suitable for certain pyrrole derivatives that can be vaporized without decomposition. oup.comoup.com The method involves introducing a sample into a heated system where it is vaporized and carried by an inert gas (the mobile phase) through a separating column (the stationary phase). youtube.com Separation occurs as different compounds travel through the column at different rates based on their physical and chemical properties. youtube.com
Research has shown that many pyrrole derivatives can be analyzed by GC at temperatures up to 190°C without undergoing thermal rearrangement or isomerization. oup.com This stability is crucial for obtaining accurate and reproducible results. For the analysis of volatile organic compounds (VOCs) like some pyrroles, headspace sampling is a common sample introduction technique. mdpi.comyoutube.com Headspace analysis involves analyzing the vapor phase above a sample, which concentrates volatile analytes and improves sensitivity. youtube.comnih.gov
Detectors commonly used in GC for pyrrole analysis include the Flame Ionization Detector (FID), which is sensitive to most organic compounds, and the Mass Spectrometer (MS). youtube.com The coupling of GC with MS (GC-MS) is considered a gold standard for the analysis of volatile compounds, as it provides both separation and structural identification. nih.gov
For pyrrole derivatives that are non-volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice. oatext.compensoft.netpensoft.net These techniques separate compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. scioninstruments.com UHPLC utilizes columns with smaller particle sizes, which results in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. sielc.commdpi.com
Developing a reliable HPLC or UHPLC method requires careful optimization of chromatographic conditions to achieve the desired separation. pensoft.net A robust method is then subjected to validation according to established guidelines to ensure it is accurate, precise, reproducible, and specific for its intended purpose. pensoft.netpensoft.net
Validation parameters typically assessed for methods analyzing pyrrole derivatives include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. researchgate.netoatext.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. pensoft.netresearchgate.net
Accuracy: The closeness of the test results to the true value. researchgate.netoatext.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.netoatext.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected. mdpi.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
For instance, a stability-indicating RP-HPLC method was developed and validated for a model pyrrole hydrazone. pensoft.net The study demonstrated the method's suitability for quantifying the compound and its degradation products under various stress conditions. pensoft.net Similarly, a UHPLC method was established for a pyrrole-containing ester derivative, which was validated for suitability, linearity, precision, accuracy, and selectivity. oatext.comresearchgate.net
| Parameter | Specification | Result |
|---|---|---|
| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | r² = 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | RSD ≤ 2.0% | Intra-day: 0.8%, Inter-day: 1.2% |
| Selectivity | No interference from degradation products | Peak purity confirmed |
In HPLC and UHPLC, the composition of the mobile phase can be either constant or varied during the analysis. danaher.com
Isocratic Elution: This strategy uses a mobile phase with a fixed composition throughout the run. phenomenex.comuhplcs.com It is simpler, more reliable for routine analyses, and requires less sophisticated equipment. phenomenex.comuhplcs.com Isocratic methods are ideal for separating simple mixtures where the components have similar retention properties. danaher.com Several studies on pyrrole derivatives have successfully employed isocratic elution for separation and quantification. pensoft.netpensoft.netnih.gov
Gradient Elution: This strategy involves changing the mobile phase composition during the separation. uhplcs.com Typically, the strength of the solvent is gradually increased to elute compounds with a wide range of polarities more efficiently. danaher.com Gradient elution is preferred for complex mixtures as it can improve peak resolution, reduce analysis time, and increase sensitivity. phenomenex.comnih.gov For complex stability studies of pyrrole derivatives where multiple degradation products might be present, a gradient elution strategy is often necessary. oatext.comresearchgate.netnih.gov
| Feature | Isocratic Elution | Gradient Elution |
|---|---|---|
| Mobile Phase Composition | Constant | Variable |
| Ideal Sample Complexity | Simple, few components with similar properties | Complex, multiple components with diverse properties |
| Analysis Time | Can be long for strongly retained compounds | Generally shorter for complex samples |
| Peak Shape | Later eluting peaks can be broad | Improved peak shape and resolution |
| System Complexity | Simpler, requires a basic pump | More complex, requires a gradient pump and controller |
| Method Development | More straightforward | More complex, requires optimization |
The choice of the HPLC column, specifically its stationary phase, is critical for achieving successful separation. phenomenex.com The selection depends on the chemical properties of the analytes, such as polarity and molecular weight. phenomenex.com
For the analysis of many organic molecules, including pyrrole derivatives, reversed-phase (RP) chromatography is the most common mode. scioninstruments.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The most widely used stationary phase is silica (B1680970) bonded with octadecylsilyl (C18 or ODS) groups. scioninstruments.com Numerous analytical methods developed for pyrrole derivatives have utilized C18 columns, demonstrating their versatility and effectiveness in retaining and separating these compounds. oatext.compensoft.netresearchgate.netnih.gov
Other stationary phases, such as those with phenyl-hexyl ligands, can offer different selectivity for aromatic compounds due to π-π interactions. The choice between C18, phenyl-hexyl, or other phases depends on the specific structures of the pyrrole derivatives being analyzed and is often determined during method development.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Hyphenated Techniques for Comprehensive Analysis
To obtain more comprehensive information, chromatographic techniques are often coupled, or "hyphenated," with powerful spectroscopic detectors. springernature.comnih.gov These hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. scholarsrepository.com
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds. nih.gov After separation by the GC, compounds enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling definitive identification by matching the resulting mass spectrum to library databases. youtube.com This is invaluable for identifying unknown impurities or degradation products in samples containing volatile pyrrole derivatives. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used analytical techniques in pharmaceutical analysis. ijsdr.org It couples the separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry. springernature.com For non-volatile or thermally unstable pyrrole derivatives, LC-MS allows for both quantification and structural elucidation of the parent compound, its metabolites, and degradation products. mdpi.comijsdr.org Soft ionization techniques like electrospray ionization (ESI) are commonly used, which generate molecular ions with minimal fragmentation, providing clear molecular weight information. ijsdr.org
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): While less common due to lower sensitivity compared to MS, LC-NMR provides unambiguous structural information directly from the separated peaks. nih.govijsdr.org This technique is particularly useful for the definitive structural elucidation of unknown impurities or isomers that cannot be distinguished by MS alone. ijsdr.org
These hyphenated techniques are essential for impurity profiling, stability studies, and metabolomic research involving 2-(Acetylamino-methyl)-5-methyl-pyrrole and its derivatives, providing a level of analytical detail that is often unachievable with standalone chromatographic or spectroscopic methods. springernature.comijsdr.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of pyrrole derivatives. These methods offer high sensitivity and selectivity, making them suitable for detecting and quantifying these compounds in complex matrices.
In a typical LC-MS/MS setup, the sample is first introduced into a liquid chromatograph, which separates the different components of the mixture. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. This allows for the identification and quantification of the target compounds. nih.govresearchgate.net
The fragmentation patterns of pyrrole derivatives can be influenced by the substituents on the pyrrole ring. nih.gov For instance, the fragmentation of 2-substituted pyrrole derivatives is significantly affected by the nature of the side-chain substituents at the 2-position. nih.gov
LC-MS/MS methods have been successfully developed and validated for the quantification of various pyrrole derivatives in different biological samples. nih.govresearchgate.net These methods often involve a simple extraction procedure followed by analysis without the need for further derivatization. nih.gov The chromatographic separation is typically achieved on a reverse-phase high-performance liquid chromatography (HPLC) column. nih.govresearchgate.net
Table 1: LC-MS/MS Method Parameters for Pyrrole Derivative Analysis
| Parameter | Typical Conditions |
| Chromatography | Reverse-phase HPLC |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole or Ion Trap |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Stability Evaluation Methods for Pyrrole-Based Compounds
The stability of pyrrole-based compounds is a critical factor in their development and application. Various methods are used to assess their chemical stability under different conditions.
Chemical Stability Assessment
The chemical stability of pyrrole derivatives can be evaluated by subjecting them to various stress conditions, such as exposure to light, heat, and oxidizing agents. The degradation of the compound can then be monitored over time using analytical techniques like HPLC or LC-MS.
Studies on the thermal behavior of novel pyrrole esters have been conducted using thermogravimetry (TG), differential scanning calorimetry (DSC), and Py-GC/MS. nih.gov These techniques provide information about the thermal stability and degradation pathways of the compounds. nih.gov
The inherent aromaticity of the pyrrole ring contributes to its stability. wikipedia.org However, pyrrole is also susceptible to degradation upon exposure to air, often resulting in darkening of the colorless liquid. wikipedia.org
Influence of pH and Temperature on Compound Integrity
The integrity of pyrrole-based compounds can be significantly influenced by pH and temperature. The acid dissociation constants (pKa) of some pyrrole derivatives have been determined spectrophotometrically in various solvent media and over a range of temperatures. researchgate.net
For some pyrrole compounds, an increase in temperature can lead to a decrease in their pKa values. researchgate.net The pH of the medium can also affect the stability and properties of these compounds. For example, in the electropolymerization of pyrrole, the pH of the solution influences the properties of the resulting polypyrrole coating. researchgate.net In acidic and neutral media, coherent and strongly adherent coatings are formed, while in basic media, the coatings are brittle and poorly adherent. researchgate.net
The collection and storage conditions for samples containing pyrrole compounds are also critical for maintaining their integrity. For urinary pyrrole analysis, it is important to protect the sample from light and heat, as the target compound is sensitive to these factors. apanlabs.com The sample should be collected in a low-lit room, wrapped in foil, and frozen promptly. apanlabs.com
Table 3: Factors Affecting Pyrrole Compound Stability
| Factor | Effect | Analytical Method for Assessment |
| Light | Degradation | HPLC, LC-MS |
| Heat | Degradation, Decreased pKa | TG, DSC, Py-GC/MS, Spectrophotometry |
| pH | Affects stability and properties | Spectrophotometry, Electrochemical methods |
| Air/Oxygen | Oxidation, Darkening | Visual inspection, HPLC |
Sample Preparation Techniques for Analytical Studies (e.g., Protein Precipitation)
Proper sample preparation is a crucial step in the analysis of this compound and its derivatives, especially when dealing with biological matrices. Protein precipitation is a common technique used to remove proteins from samples, as they can interfere with the analysis. filtrous.comnih.gov
This method involves adding a precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid (TCA), to the sample to cause the proteins to denature and precipitate out of solution. filtrous.comsigmaaldrich.com The precipitated proteins can then be separated by centrifugation, and the resulting supernatant, which contains the analyte of interest, can be collected for analysis. filtrous.com
The choice of precipitating agent can affect the efficiency of protein removal and the recovery of the target analyte. A combination of TCA and acetone (B3395972) is often more effective than either solvent alone. sigmaaldrich.com After precipitation, the protein pellet is typically washed with a cold solvent to remove any remaining contaminants. sigmaaldrich.com
For some applications, a filter vial can be used to streamline the protein precipitation process. filtrous.com This device combines precipitation and filtration into a single step, resulting in a cleaner sample that is ready for analysis. filtrous.com It is important to note that no precipitation technique is 100% efficient, and some loss of the analyte may occur. sigmaaldrich.com Therefore, the method should be carefully validated to ensure accurate and reliable results.
Table 4: Common Protein Precipitation Methods
| Method | Precipitating Agent(s) | Key Features |
| Acetonitrile Precipitation | Acetonitrile | Simple and effective for many applications. filtrous.com |
| Trichloroacetic Acid (TCA) Precipitation | Trichloroacetic Acid (TCA) | Effective but may not be suitable for all downstream analyses. sigmaaldrich.com |
| TCA in Acetone Precipitation | TCA and Acetone | More effective than either agent alone. sigmaaldrich.com |
| Filter Vial Method | Various (e.g., Acetonitrile) | Combines precipitation and filtration for a cleaner sample. filtrous.com |
Mechanistic Biological Activity Research and Molecular Target Identification of Pyrrole Derivatives
Exploration of Molecular Targets and Mechanisms of Action
Research into pyrrole-based compounds has unveiled their potential to modulate various biological pathways through interactions with specific molecular targets. These interactions are fundamental to their observed pharmacological effects, which span anti-inflammatory, anticancer, and antimicrobial activities. nih.gov
Pyrrole (B145914) derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.
Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly COX-2, are crucial mediators of inflammation. nih.gov Certain pyrrole derivatives have been designed as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov For instance, studies on pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases and other pyrrole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. nih.govnih.gov Guided by Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) insights, specific derivatives like 4h and 4m have shown predicted pIC50 values against COX-2 of 7.11 and 6.62, respectively, surpassing reference drugs like ibuprofen (B1674241) (6.44) and nimesulide (B1678887) (6.20). nih.gov
Enoyl-ACP Reductase (InhA) Inhibition: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. researchgate.net Pyrrolyl hydrazones have been synthesized and evaluated for their ability to inhibit this enzyme. This class of compounds represents a promising avenue for the development of new agents to combat tuberculosis. researchgate.net
Glutathione (B108866) Reductase (GR) Inhibition: GR is a critical antioxidant enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH). researchgate.net Inhibitors of GR are considered potential antimalarial and anticancer agents. N-methylpyrrole derivatives have been investigated as GR inhibitors, with several compounds showing more potent activity than the established inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea. researchgate.net
Table 1: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrrole Derivatives | COX-2 | Compound 4h exhibited a predicted pIC50 of 7.11, superior to ibuprofen. | nih.gov |
| Pyrrolyl Hydrazones | InhA (Enoyl-ACP Reductase) | Identified as a promising class of antitubercular agents targeting the mycolic acid biosynthesis pathway. | researchgate.net |
| N-Methylpyrrole Derivatives | Glutathione Reductase (GR) | Several derivatives showed stronger inhibition than the reference inhibitor, highlighting potential as antimalarial candidates. | researchgate.net |
| 5-methyl-2-carboxamidepyrrole | mPGES-1 / sEH | Compounds 1f, 2b, 2c, and 2d showed dual inhibition with IC50 values in the low micromolar range against mPGES-1. | nih.gov |
Pyrrole derivatives have been designed to interact with various receptors, acting as agonists or antagonists to modulate cellular signaling. A notable example is their interaction with cannabinoid receptors.
Cannabinoid Receptor Agonists: The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system. A series of 1-alkyl-2,5-dimethyl-3,4-substituted pyrroles were synthesized to investigate their structure-activity relationships as cannabinoid receptor agonists. The 4-bromopyrrole derivative 11a showed an affinity for CB1 and CB2 receptors comparable to well-known cannabimimetics. This demonstrates the utility of the pyrrole scaffold in designing ligands for G-protein coupled receptors. nih.gov
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.govnih.gov The pyrrole scaffold has been extensively used to develop potent kinase inhibitors.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.govnih.gov Numerous pyrrole-based compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, have been developed as VEGFR-2 inhibitors. nih.gov Certain pyrrolo[2,3-d]pyrimidine derivatives carrying biaryl urea (B33335) moieties exhibited potent VEGFR-2 inhibition with IC50 values in the nanomolar range (e.g., 11.9 nM and 13.6 nM). nih.gov
Multi-Kinase Inhibition: Many pyrrole derivatives exhibit inhibitory activity against a panel of kinases. For example, certain pyrrole-polyamides have shown highly selective inhibitory activity towards Fibroblast Growth Factor Receptor 4 (FGFR4), Tie2/Tek, and Tropomyosin receptor kinase A (TrkA), with IC50 values in the low micromolar range. researchgate.net Additionally, pyrrolo[3,2-c]pyridines have been identified as potent inhibitors of FMS kinase, with IC50 values as low as 30 nM. researchgate.net
Table 2: Kinase Inhibitory Profile of Various Pyrrole Scaffolds
| Compound Scaffold | Target Kinase(s) | Reported IC50 Values | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 nM - 13.6 nM | nih.gov |
| Pyrrolo[3,2-c]pyridines | FMS kinase | 30 nM - 60 nM | researchgate.net |
| Pyrrole-polyamides | FGFR4 | 6.71 µM - 7.67 µM | researchgate.net |
| Pyrrole-polyamides | Tie2/Tek | 5.80 µM - 8.69 µM | researchgate.net |
| Pyrrole-polyamides | TrkA | 2.25 µM - 3.15 µM | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Pyrrole-Based Compounds
Understanding the relationship between the chemical structure of a pyrrole derivative and its biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies involve systematically modifying the pyrrole core and its substituents to observe the impact on target interaction. nih.gov
The nature and position of substituents on the pyrrole ring dramatically influence the compound's biological profile.
Influence on Receptor Binding: In the development of cannabinoid receptor agonists, SAR studies identified positions 1, 3, and 4 of the pyrrole nucleus as key areas for modification. The introduction of a bromo group at the 4-position of a 1-alkyl-2,5-dimethylpyrrole scaffold resulted in a compound with high affinity for both CB1 and CB2 receptors. nih.gov This highlights the sensitivity of the receptor's binding pocket to specific halogen substitutions.
Impact on Enzyme Inhibition: For 2-cyanopyrrole derivatives acting as tyrosinase inhibitors, SAR analysis revealed that the introduction and position of substituents on a phenyl ring at the 3-position of the pyrrole skeleton significantly influenced inhibitory potency. For instance, compound A12 showed an IC50 of 0.97 μM, approximately 30 times stronger than the reference inhibitor kojic acid, demonstrating a strong positional effect of the substituents. Similarly, for metallo-β-lactamase inhibitors based on a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency.
Rational design involves using knowledge of the target's structure and existing SAR data to create novel compounds with improved properties.
Designing Antimycobacterial Agents: Aided by molecular modeling, a series of compounds based on a 1,5-diarylpyrrole scaffold were synthesized to develop agents against Mycobacterium tuberculosis. This rational approach led to the identification of promising lead structures for combating tuberculosis by optimizing the substitutions on the aryl rings to enhance antimycobacterial properties.
Optimizing Cannabinoid Agonists: Through the superposition of two known pyrrole-containing cannabinoid agonists, researchers were able to identify key positions on the pyrrole ring for modification. This rational approach led to the synthesis of a series of derivatives, allowing for a systematic exploration of the SAR and the identification of compounds with partial agonist properties and varied receptor affinities. nih.gov
Developing Tyrosinase Inhibitors: Based on an initial template compound, a series of 2-cyanopyrrole derivatives were synthesized with various substituents on the phenyl ring at the 3-position. This systematic modification allowed for a clear analysis of the SAR, leading to the discovery of a derivative with significantly enhanced inhibitory activity against tyrosinase compared to the parent compound and the standard inhibitor.
This targeted approach, combining synthesis with computational and biological evaluation, is essential for optimizing the pyrrole scaffold to yield compounds with desired therapeutic profiles.
Research on Specific Bioactivities of Pyrrole Derivatives (mechanistic focus)
The biological activities of pyrrole derivatives are a subject of considerable scientific interest, leading to investigations into their potential therapeutic applications. Research has focused on understanding the mechanisms through which these compounds exert their effects at a molecular level.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrrole derivatives have been identified as a promising class of compounds with a broad spectrum of activity. For instance, certain polysubstituted pyrroles have demonstrated the ability to overcome multi-drug resistance in bacteria. One study highlighted a 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole that significantly inhibited the NorA efflux pump in Staphylococcus aureus. nih.gov This inhibition leads to a reduction in the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin (B1669076), suggesting a mechanism of action that involves blocking the bacterial defense system. nih.gov
The structural features of pyrrole-containing compounds play a crucial role in their antibacterial efficacy. For example, pyrrole-3-carboxaldehyde derivatives substituted at the C2-position with pyridine (B92270) and thiophene (B33073) have shown substantial antibacterial activity. nih.gov Furthermore, pyrrolamide-type inhibitors have been developed that target bacterial DNA gyrase and topoisomerase IV (GyrB/ParE), essential enzymes for bacterial DNA replication. nih.gov One such inhibitor, a 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide, has demonstrated exceptional antibacterial efficacy against drug-resistant bacterial infections. nih.gov
Interactive Data Table: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound Class | Target Organism/Mechanism | Observed Effect |
| Polysubstituted Pyrroles | Staphylococcus aureus NorA efflux pump | Inhibition of efflux pump, potentiation of ciprofloxacin activity |
| Pyrrole-3-carboxaldehyde Derivatives | Various bacteria | Remarkable antibacterial activity (MIC = 32 to 64 μg/mL) |
| Pyrrolamide-type Inhibitors | Bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE) | Inhibition of essential bacterial enzymes, efficacy against drug-resistant strains |
Anticancer Research
Pyrrole derivatives have shown significant promise as anticancer agents, with research focusing on their ability to interfere with various cellular processes involved in cancer progression. One area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. For example, novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and evaluated for their antitumor activity against solid tumors. mdpi.com
Another mechanistic approach involves the dual inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov Both enzymes are implicated in inflammation and cancer. nih.gov Specifically, 5-methyl-2-carboxamidepyrrole-based compounds have been identified as dual inhibitors, highlighting their potential as anticancer agents by concurrently targeting two relevant pathways. nih.gov Furthermore, polysubstituted pyrrole natural products, such as lamellarins, are known to overcome multi-drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps. nih.gov
Interactive Data Table: Anticancer Activity of Selected Pyrrole Derivatives
| Compound Class | Molecular Target/Mechanism | Cancer Type/Model |
| 5-bromo-7-azaindolin-2-one Derivatives | Not specified | Solid tumors |
| 5-methyl-2-carboxamidepyrrole Derivatives | Dual inhibition of mPGES-1 and sEH | Human colorectal cancer (in vitro) |
| Lamellarins (Polysubstituted Pyrroles) | Inhibition of P-gp and BCRP efflux pumps | Multi-drug resistant cancer cell lines |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrole derivatives is an active area of research. The inhibition of enzymes involved in the inflammatory cascade is a key mechanistic focus. As mentioned previously, 5-methyl-2-carboxamidepyrrole-based molecules that dually inhibit mPGES-1 and sEH have been investigated. nih.gov The inhibition of mPGES-1 reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation, while sEH inhibition prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov This dual-action mechanism presents a promising strategy for the development of novel anti-inflammatory drugs.
Antioxidant Activity
The investigation into the antioxidant properties of pyrrole derivatives is an emerging field. While specific mechanistic studies on the antioxidant activity of 2-(Acetylamino-methyl)-5-methyl-pyrrole are not available, the broader class of pyrrole-containing compounds is known to possess antioxidant potential. This activity is often attributed to the ability of the pyrrole ring to donate a hydrogen atom or an electron to scavenge free radicals, thereby mitigating oxidative stress. Further research is needed to elucidate the specific mechanisms and structure-activity relationships of pyrrole derivatives as antioxidants.
Research into HIV Inhibitors and Antiretroviral Activity
The development of effective antiretroviral therapies is crucial in combating the HIV/AIDS pandemic. While specific research on this compound as an HIV inhibitor is not documented in the provided sources, the broader class of heterocyclic compounds, including pyrroles, has been explored for anti-HIV activity. The mechanisms of action for such compounds can vary widely, including the inhibition of key viral enzymes such as reverse transcriptase, protease, and integrase, or by interfering with viral entry into host cells.
Application of Chemical Probes for Target Identification
The identification of the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. Chemical probes, which are modified versions of the bioactive compound, are valuable tools in this process. These probes are often designed to incorporate a reactive group or a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) that allows for the covalent labeling or visualization of the target protein.
While specific examples of chemical probes for this compound are not available, the general methodology is applicable to the study of pyrrole derivatives. For instance, a chemical probe based on a bioactive pyrrole could be used in affinity chromatography experiments to isolate its binding partners from a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal the molecular targets and provide insights into the compound's mechanism of action. This approach is instrumental in validating targets and understanding the pharmacology of novel therapeutic agents. nih.gov
Design and Synthesis of Pyrrole-Based Probes
There is no available scientific literature describing the design and synthesis of chemical probes based on the this compound scaffold. Research in the field of chemical biology often involves modifying a biologically active molecule to create a probe that can be used to identify its cellular targets. This typically involves the introduction of a reporter tag (like a fluorophore or biotin) or a reactive group for covalent modification of the target protein. However, no such derivatization or synthetic strategy has been reported for this compound.
Methods for Protein Target Identification
As there are no reported studies on the use of this compound as a probe, there is consequently no information on the methods used for its protein target identification. Standard methodologies for identifying the molecular targets of small molecules include affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches. The application of any of these techniques to elucidate the molecular targets of this compound has not been documented.
Emerging Research Areas and Future Directions for 2 Acetylamino Methyl 5 Methyl Pyrrole Research
Development of Novel Synthetic Methodologies for Pyrrole (B145914) Derivatives
The synthesis of pyrrole derivatives is a mature field, with established methods like the Paal-Knorr, Hantzsch, and Barton-Zard reactions being widely employed. researchgate.netslideshare.net However, the demand for more efficient, sustainable, and diverse synthetic routes continues to drive innovation. Recent advancements focus on green chemistry principles, employing milder reaction conditions, greener solvents, and novel catalysts. eurekaselect.comsemanticscholar.org
One promising approach involves the use of mechanochemical activation and biosourced organic acids as catalysts in Paal-Knorr type methodologies, which can significantly reduce reaction times. researchgate.net Another novel method reports the synthesis of 2,5-di and 2,3,5-trisubstituted pyrroles through the intramolecular reductive cyclization of nitrodienes catalyzed by a palladium complex with carbon monoxide as a reductant. hilarispublisher.com For the specific synthesis of 2-(Acetylamino-methyl)-5-methyl-pyrrole, a known method involves the reaction of 2-(amino-methyl)-5-methyl-pyrrole with acetic anhydride (B1165640) in methylene (B1212753) chloride. prepchem.com
Future research in this area will likely focus on:
Catalytic Systems: Exploring new transition metal catalysts and organocatalysts to achieve higher yields, selectivity, and functional group tolerance. researchgate.net
One-Pot Reactions: Designing multi-component reactions that allow for the construction of complex pyrrole derivatives in a single step, minimizing waste and purification efforts. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of pyrroles, enabling better control over reaction parameters, scalability, and safety.
Bio-inspired Synthesis: Mimicking enzymatic pathways to develop highly selective and environmentally friendly methods for pyrrole synthesis. acs.org
Table 1: Comparison of Traditional and Modern Synthetic Methods for Pyrrole Derivatives
| Feature | Traditional Methods (e.g., Paal-Knorr) | Modern Methods |
|---|---|---|
| Catalysts | Often require harsh acid or base catalysts | Utilize transition metals, nanomaterials, and green catalysts (e.g., proline, copper oxides) eurekaselect.com |
| Solvents | Frequently use volatile organic compounds | Emphasize green solvents (e.g., water, ionic liquids) or solvent-free conditions eurekaselect.com |
| Energy Input | Typically require high temperatures and long reaction times | Employ microwave irradiation or mechanochemical activation for faster reactions eurekaselect.comresearchgate.net |
| Efficiency | May have moderate yields and generate significant waste | Aim for high yields, atom economy, and minimal byproducts semanticscholar.org |
| Scope | Can be limited in terms of substrate scope and functional group tolerance | Offer broader applicability and compatibility with diverse functional groups |
Advancements in Spectroscopic and Analytical Techniques for Pyrrole Compounds
The characterization of pyrrole derivatives relies heavily on spectroscopic and analytical techniques. Standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation. researchgate.netresearchgate.net However, advancements in these techniques are providing more detailed insights into the structure, dynamics, and interactions of pyrrole-containing molecules.
High-resolution NMR techniques, including two-dimensional methods like COSY and HSQC, are crucial for unambiguously assigning the complex proton and carbon signals in substituted pyrroles. nih.gov Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within the pyrrole ring. researchgate.net The application of Density Functional Theory (DFT) calculations in conjunction with experimental vibrational spectra has proven to be a powerful tool for achieving a more accurate assignment of vibrational modes. researchgate.net
Future directions in this field include:
Hyphenated Techniques: The increasing use of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and identification of complex mixtures of pyrrole derivatives. researchgate.net
Advanced NMR Methods: The application of solid-state NMR and advanced solution-state NMR experiments to study the structure and dynamics of pyrrole-based materials and biological complexes.
Chiroptical Spectroscopy: Utilizing techniques like circular dichroism to study the stereochemistry of chiral pyrrole derivatives, which is crucial for their pharmacological activity.
In-situ Spectroscopy: Developing methods for real-time monitoring of pyrrole synthesis and polymerization reactions using techniques like in-situ IR and Raman spectroscopy.
Integration of Computational Chemistry in Rational Drug Design and Material Science
Computational chemistry has become an integral tool in the design and development of new drugs and materials based on the pyrrole scaffold. nih.gov Molecular modeling techniques, such as docking studies and molecular dynamics simulations, are used to predict the binding affinity and mode of interaction of pyrrole derivatives with biological targets. researchgate.netnih.gov This allows for the rational design of more potent and selective inhibitors. researchgate.net
For instance, docking studies have been successfully employed to understand the interactions between pyrrolo[2,3-d]pyrimidines and the VEGFR-2 active site, guiding the synthesis of potent inhibitors. nih.gov Similarly, computational screening and molecular dynamics simulations have been used to identify and analyze the stability of novel pyrrole-fused pyrimidine derivatives as potential inhibitors of the InhA enzyme in the fight against tuberculosis. researchgate.netnih.gov
In materials science, quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic and optical properties of pyrrole-based materials. hilarispublisher.comresearchgate.net These calculations help in understanding structure-property relationships and in designing new materials with tailored properties for applications in organic electronics. acs.orgacs.org
Future prospects in this area involve:
Machine Learning and AI: Employing machine learning algorithms and artificial intelligence to analyze large datasets of pyrrole compounds and predict their biological activity or material properties, accelerating the discovery process.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to study enzymatic reactions involving pyrrole-containing substrates with high accuracy.
Advanced Simulation Techniques: Utilizing enhanced sampling methods in molecular dynamics simulations to explore the conformational landscape of flexible pyrrole derivatives and their interactions with biological targets more efficiently.
Exploration of New Biological Targets and Mechanisms for Pyrrole Scaffolds
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of compounds with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.comresearchgate.net While many pyrrole-based drugs are already on the market, the exploration for new biological targets and mechanisms of action continues to be an active area of research. nih.goveurekaselect.com
Recent studies have highlighted the potential of pyrrole derivatives to target a variety of enzymes and receptors. For example, some pyrrole derivatives have shown potent inhibitory activity against COX-2, a key enzyme in the inflammatory pathway. nih.gov Others have been investigated as inhibitors of microtubule polymerization, a validated target for anticancer drugs. nih.govresearchgate.net The versatility of the pyrrole scaffold allows for the design of compounds that can interact with a wide range of biological targets. researchgate.net
Future research will likely focus on:
Targeting Protein-Protein Interactions: Designing pyrrole-based molecules that can modulate protein-protein interactions, which are implicated in many diseases but are often challenging to target with small molecules.
Epigenetic Targets: Exploring the potential of pyrrole derivatives to inhibit epigenetic enzymes like histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.net
Fragment-Based Drug Discovery: Utilizing fragment-based approaches to identify small pyrrole-containing fragments that bind to novel biological targets, which can then be elaborated into more potent lead compounds.
Phenotypic Screening: Employing phenotypic screening assays to identify pyrrole derivatives with desired biological effects without a preconceived target, potentially leading to the discovery of novel mechanisms of action.
Potential Applications in Materials Science
The unique electronic properties of the pyrrole ring make it a valuable building block for the development of advanced organic materials. nbinno.com The ability of pyrrole to be easily polymerized and functionalized has led to its use in a variety of applications, particularly in the field of organic electronics. tdl.org
Conductive Polymers Based on Pyrrole Derivatives
Polypyrrole (PPy) is one of the most extensively studied conducting polymers due to its good electrical conductivity, environmental stability, and ease of synthesis. nih.govwikipedia.orgmdpi.com It can be prepared through both chemical and electrochemical oxidation of the pyrrole monomer. wikipedia.orgmdpi.com The properties of polypyrrole can be tuned by incorporating different dopants or by copolymerizing pyrrole with other monomers. nih.gov
The conductivity of polypyrrole makes it suitable for a range of applications, including:
Antistatic coatings mdpi.com
Sensors
Capacitors mdpi.com
"Artificial muscles" wikipedia.org
Drug delivery systems wikipedia.org
Future research in this area is directed towards improving the processability and mechanical properties of polypyrrole, as well as developing new pyrrole-based conductive polymers with enhanced performance characteristics.
Organic Light-Emitting Diodes (OLEDs) Utilizing Pyrrole Moieties
Organic light-emitting diodes (OLEDs) are a promising technology for next-generation displays and lighting due to their high efficiency, flexibility, and vibrant colors. ossila.comjmaterenvironsci.com The performance of an OLED is highly dependent on the organic materials used in its various layers, including the emissive layer, charge transport layers, and blocking layers. jmaterenvironsci.comresearchgate.net
Pyrrole derivatives are being explored for their potential use in OLEDs, particularly as components of hole-transporting materials and emissive materials. jmaterenvironsci.comresearchgate.net The electron-rich nature of the pyrrole ring can facilitate hole injection and transport. tdl.org By incorporating pyrrole moieties into larger conjugated systems, it is possible to tune the emission color and improve the efficiency of OLEDs. jmaterenvironsci.com
Future research will focus on:
Novel Emitters: Designing and synthesizing new pyrrole-based fluorescent and phosphorescent emitters with high quantum yields and long operational lifetimes.
Host Materials: Developing pyrrole-containing host materials for phosphorescent OLEDs that can efficiently transfer energy to the guest emitter.
Charge Transport Materials: Synthesizing novel pyrrole-based materials with high charge carrier mobility for use in the hole and electron transport layers of OLEDs.
Table 2: Key Properties and Applications of Pyrrole-Based Materials
| Material Type | Key Properties | Potential Applications |
|---|---|---|
| Conductive Polymers (e.g., Polypyrrole) | Good electrical conductivity, environmental stability, ease of synthesis nih.govwikipedia.orgmdpi.com | Antistatic coatings, sensors, capacitors, artificial muscles, drug delivery wikipedia.orgmdpi.com |
| OLED Materials | Tunable electronic and optical properties, good charge transport capabilities tdl.orgjmaterenvironsci.com | Emissive layers, hole transport layers, host materials in OLEDs jmaterenvironsci.comresearchgate.net |
Non-Linear Optical (NLO) Materials Incorporating Pyrrole Structures
The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials to produce new optical frequencies, a phenomenon critical for technologies in optical communications, data storage, and laser technology. Organic molecules with extensive π-conjugated systems are of particular interest for NLO applications due to their large second-order and third-order optical nonlinearities. Pyrrole and its derivatives are promising candidates for the development of NLO materials. The inherent aromaticity and electron-rich nature of the pyrrole ring provide a foundation for engineering molecules with significant hyperpolarizability, a key measure of NLO activity.
For the compound This compound , its potential as a component in NLO materials stems from the electronic properties endowed by its substituents. The methyl group at the 5-position is an electron-donating group, which enhances the electron density of the pyrrole ring through an inductive effect. masterorganicchemistry.com This increased electron density can contribute to a larger molecular polarizability.
The strategic placement of electron-donating and electron-accepting groups on a π-conjugated system is a common strategy to enhance NLO properties. While "this compound" itself does not possess a strong, classic "push-pull" architecture, the substituents do create an asymmetric electron distribution across the pyrrole ring, which is a prerequisite for second-order NLO activity.
Future research could focus on incorporating "this compound" as a building block into larger conjugated systems. For instance, it could serve as an electron-rich donor moiety connected via a π-bridge to a strong electron acceptor. The N-H proton of the pyrrole ring also offers a site for further functionalization to fine-tune the molecule's electronic and physical properties for specific NLO applications.
Table 1: Potential Influence of Substituents on NLO Properties of Pyrrole Derivatives
| Substituent Group | Position on Pyrrole Ring | Electronic Effect | Potential Impact on NLO Properties |
| Methyl (-CH₃) | 5 | Electron-donating (Inductive) | Increases electron density, potentially enhancing polarizability. |
| Acetylamino-methyl (-CH₂NHCOCH₃) | 2 | Complex: Amino N is electron-donating (Resonance), Acetyl C=O is electron-withdrawing (Inductive) | Creates electronic asymmetry; the net effect on hyperpolarizability requires further study. |
Pyrrole Derivatives as Versatile Building Blocks in Organic Synthesis
Pyrrole and its functionalized derivatives are fundamental building blocks in organic synthesis, providing the structural core for a vast array of natural products, pharmaceuticals, and materials. nih.gov The reactivity of the pyrrole ring, characterized by its susceptibility to electrophilic substitution, allows for the introduction of a wide range of functional groups, making it a highly versatile synthetic intermediate. wikipedia.org
The compound This compound presents several features that make it a potentially valuable building block in organic synthesis. The substituents at the 2- and 5-positions pre-functionalize the pyrrole core, offering specific points for further chemical modification. The presence of a methyl group at the 5-position can influence the regioselectivity of subsequent reactions. Generally, alkyl groups on the pyrrole ring increase its reactivity towards electrophiles. researchgate.net
The acetylamino-methyl group at the 2-position provides a handle for various synthetic transformations. The amide functionality can be hydrolyzed to reveal a primary amine, which can then participate in a wide range of reactions, such as the formation of amides, imines, or be used in coupling reactions to construct more complex molecules. The methylene spacer between the pyrrole ring and the acetylamino group offers flexibility and can influence the conformational properties of molecules derived from this building block.
The N-H proton of the pyrrole ring is another site for chemical modification. Deprotonation with a suitable base would generate a pyrrolide anion, which can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of substituents at the nitrogen atom. wikipedia.org
The inherent reactivity of the unsubstituted 3- and 4-positions of the pyrrole ring in "this compound" allows for further functionalization through electrophilic substitution reactions, such as halogenation, nitration, or acylation, leading to polysubstituted pyrrole derivatives. rsc.org The directing effects of the existing substituents would play a crucial role in determining the outcome of these reactions.
Table 2: Potential Synthetic Utility of this compound
| Functional Group/Position | Potential Synthetic Transformations | Resulting Structures |
| Acetylamino-methyl group | Amide hydrolysis | 2-(Aminomethyl)-5-methyl-pyrrole |
| Further N-acylation/alkylation | Derivatives with modified side chains | |
| Pyrrole N-H | Deprotonation and reaction with electrophiles | N-substituted pyrrole derivatives |
| Unsubstituted 3- and 4-positions | Electrophilic substitution (e.g., halogenation, acylation) | Polysubstituted pyrrole derivatives |
| Methyl group | Oxidation or functionalization of the benzylic-like position | Derivatives with modified alkyl side chains |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Acetylamino-methyl)-5-methyl-pyrrole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted aminoketones with β-keto esters under acidic catalysis. For example, heating a mixture of 4-aminopyrazole-3-carbonitrile with ethyl 5-methylfuran-2-carboximidate hydrochloride and ammonium acetate at 120°C in a sealed tube yields pyrrole derivatives. Reaction optimization involves adjusting stoichiometry, solvent systems (e.g., acetonitrile/DMF mixtures), and purification via preparative TLC or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ^1H NMR : To confirm substituent positions and hydrogen bonding (e.g., DMSO-d6 solvent for observing NH proton shifts at δ ~12.93) .
- X-ray crystallography : For resolving planar pyrrole ring geometry and intermolecular interactions (e.g., hydrogen-bonded dimers) .
- HPLC : To assess purity (>95%) using a C18 column with ammonium acetate buffer (pH 6.5) and gradient elution .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer : Conduct in vitro cytotoxicity screening using cancer cell lines (e.g., HeLa or MCF-7) with MTT assays. For in vivo studies, administer the compound in rodent models at 10–50 mg/kg doses and monitor pharmacokinetics via LC-MS/MS. Note that substituents like methyl groups at the 5-position can enhance metabolic stability .
Advanced Research Questions
Q. What strategies address low solubility of this compound in aqueous media?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the 2-acetylamino position via reductive amination. Alternatively, formulate the compound as a cyclodextrin inclusion complex or salt (e.g., hydrochloride) to improve bioavailability. Solubility studies should use dynamic light scattering (DLS) and phase-solubility diagrams .
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate studies under standardized protocols (e.g., 10 µM ATP, pH 7.4 buffer) and validate using isothermal titration calorimetry (ITC) to measure binding affinity. Structural analogs with halogen substituents may exhibit non-competitive inhibition, requiring crystallographic analysis of enzyme-ligand complexes .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Molecular dynamics simulations can model solvent effects (e.g., DMSO vs. ethanol) on transition states. Experimentally, track reaction progress using in situ IR spectroscopy to detect intermediate formation .
Q. How do researchers design structure-activity relationship (SAR) studies for pyrrole derivatives?
- Methodological Answer : Systematically vary substituents at the 2- and 5-positions (e.g., methyl, fluoro, or benzyl groups) and assay biological activity. Use multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values. NOESY experiments can validate spatial proximity of substituents to target binding pockets .
Data Contradiction Analysis
Q. How should conflicting results in the compound’s metabolic stability across species be interpreted?
- Methodological Answer : Cross-species variability often arises from cytochrome P450 isoform differences. Conduct microsomal stability assays using liver microsomes from human, rat, and mouse models. Identify major metabolites via high-resolution mass spectrometry (HRMS) and compare CYP2D6/CYP3A4 inhibition profiles. Adjust dosing regimens based on interspecies scaling factors .
Q. What statistical approaches reconcile discrepancies in toxicity profiles between in vitro and in vivo studies?
- Methodological Answer : Apply longitudinal dose-response modeling to account for metabolic activation in vivo. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and assay sensitivity. Toxicity thresholds should be validated using organ-on-chip systems to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
